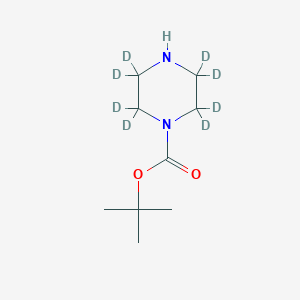
Piperazine-d8-N-t-BOC
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of enantiopure α-substituted piperazines, including derivatives like Piperazine-d8-N-t-BOC, can be achieved through asymmetric lithiation-substitution reactions. A study detailed the direct functionalization of the piperazine ring using s-BuLi/(-)-sparteine or (+)-sparteine surrogate to access a range of piperazines as single stereoisomers (Firth, O’Brien, & Ferris, 2016).
Molecular Structure Analysis
The structure of Piperazine-d8-N-t-BOC, similar to its derivatives, has been elucidated using techniques like IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the substitution patterns and the presence of deuterium atoms and the t-BOC group (Patel et al., 2023).
Chemical Reactions and Properties
Piperazines are involved in a variety of chemical reactions, serving as key intermediates. For example, piperazines can be used as catalysts in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting their utility in promoting reactions in aqueous media for the production of pharmaceutically relevant compounds (Yousefi, Goli-Jolodar, & Shirini, 2018).
Physical Properties Analysis
The physical properties of Piperazine-d8-N-t-BOC and related compounds, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the crystal structure of piperazine hexahydrate, closely related to Piperazine-d8-N-t-BOC derivatives, shows a unique arrangement of hydrogen-bonded water molecules, which could provide insights into the behavior of Piperazine-d8-N-t-BOC under various conditions (Schwarzenbach, 1968).
Chemical Properties Analysis
The chemical properties of Piperazine-d8-N-t-BOC, such as reactivity, stability under different conditions, and interactions with other chemical entities, are derived from its functional groups and the piperazine backbone. The presence of the t-BOC group, for instance, makes it a valuable compound in synthetic chemistry for its protection/deprotection capabilities, facilitating complex synthetic routes (Mutulis et al., 2004).
Applications De Recherche Scientifique
Therapeutic Applications
Piperazine derivatives are integral to the development of drugs with diverse therapeutic uses. These compounds have been found in drugs acting as antipsychotics, antihistamines, antianginals, antidepressants, anticancer agents, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, indicating the flexibility of piperazine derivatives in drug discovery. This versatility is attributed to the ability to modify substituents on the piperazine ring, affecting pharmacokinetic and pharmacodynamic factors of the molecules. The importance of piperazine-based molecules in drug discovery is underscored by their widespread investigation for activities covering the central nervous system, cancer, cardiovascular protection, viral infections, tuberculosis, inflammation, diabetes, histamine responses, pain relief, and imaging applications (Rathi, Syed, Shin, & Patel, 2016).
Materials Science
In materials science, piperazine derivatives have shown great potential in flame retardant applications. Research focused on the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives reveals the functional groups' impact on the thermal degradation mechanism of fabrics. These studies contribute to understanding how piperazine derivatives can enhance the flame retardancy of materials, offering insights into their applications beyond pharmaceuticals (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
Analytical Chemistry
Piperazine derivatives are also important in analytical chemistry, where they serve as standards or reagents in various analyses. The synthesis of deuterium-labeled piperazine derivatives, for instance, aids in the research of their non-isotopic counterparts by facilitating quantification analysis using HPLC-MS/MS. This highlights the role of piperazine derivatives in enhancing analytical methodologies for pharmaceutical research (Vohra, Sandbhor, & Wozniak, 2015).
Propriétés
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-DUSUNJSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-piperazine-d8 | |
CAS RN |
1126621-86-0 | |
| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

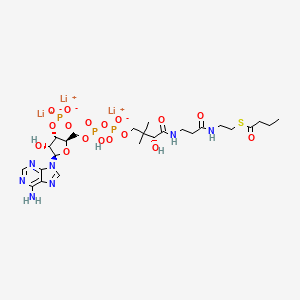
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


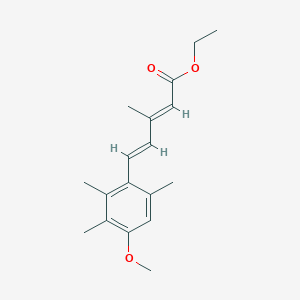
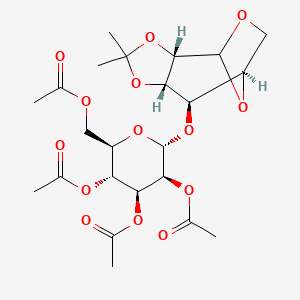
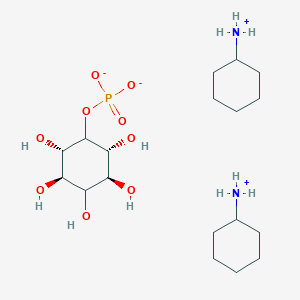
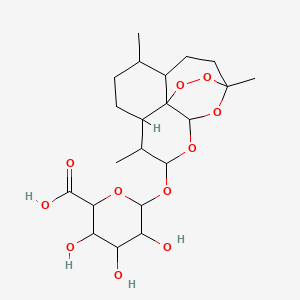
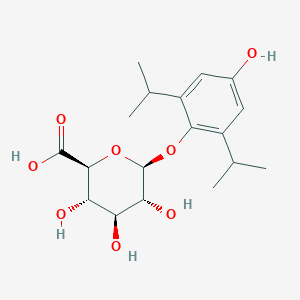
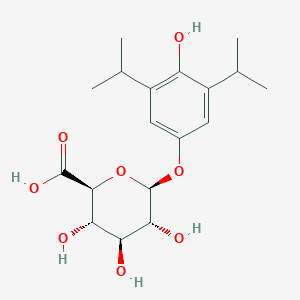

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
